Cas no 100656-08-4 (2,2,2-Trifluoro-1-2-(hydroxymethyl)phenylethan-1-one)

2,2,2-Trifluoro-1-[2-(hydroxymethyl)phenyl]ethan-1-one is a fluorinated aromatic ketone derivative characterized by the presence of a trifluoromethyl group and a hydroxymethyl substituent on the phenyl ring. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group enhances electrophilicity and metabolic stability, while the hydroxymethyl moiety offers a reactive site for further functionalization. Its structural features make it suitable for applications in cross-coupling reactions, nucleophilic additions, and as a precursor for heterocyclic synthesis. The compound’s well-defined reactivity profile and stability under standard conditions contribute to its utility in research and industrial settings.
2,2,2-Trifluoro-1-2-(hydroxymethyl)phenylethan-1-one structure
100656-08-4 structure
Product Name:2,2,2-Trifluoro-1-2-(hydroxymethyl)phenylethan-1-one
CAS No:100656-08-4
MF:C9H7F3O2
MW:204.145893335342
MDL:MFCD13173013
CID:124178
PubChem ID:45080995
Update Time:2025-05-22

2,2,2-Trifluoro-1-2-(hydroxymethyl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2,2,2-trifluoro-1-[2-(hydroxymethyl)phenyl]-
    • Ethanone, 2,2,2-trifluoro-1-[2-(hydroxymethyl)phenyl]- (9CI)
    • 2,2,2-trifluoro-1-[2-(hydroxymethyl)phenyl]ethanone
    • 2,2,2-trifluoro-1-(2-(hydroxymethyl)phenyl)ethan-1-one
    • 2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanone
    • DTXSID60664268
    • SCHEMBL8957447
    • 2,2,2-Trifluoro-1-[2-(hydroxymethyl)phenyl]ethan-1-one
    • AT30765
    • 100656-08-4
    • EN300-252352
    • 2,2,2-Trifluoro-1-2-(hydroxymethyl)phenylethan-1-one
    • MDL: MFCD13173013
    • Inchi: 1S/C9H7F3O2/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13/h1-4,13H,5H2
    • InChI Key: GAZACMARZYLTII-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC=CC=1CO)=O)(F)F

Computed Properties

  • Exact Mass: 204.03981
  • Monoisotopic Mass: 204.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3A^2
  • XLogP3: 1.8

Experimental Properties

  • PSA: 37.3
  • LogP: 1.92390

2,2,2-Trifluoro-1-2-(hydroxymethyl)phenylethan-1-one Pricemore >>

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Enamine
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Enamine
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Additional information on 2,2,2-Trifluoro-1-2-(hydroxymethyl)phenylethan-1-one

Comprehensive Overview of 2,2,2-Trifluoro-1-2-(hydroxymethyl)phenylethan-1-one (CAS No. 100656-08-4)

2,2,2-Trifluoro-1-2-(hydroxymethyl)phenylethan-1-one (CAS No. 100656-08-4) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of a trifluoromethyl group and a hydroxymethyl substituent on the aromatic ring makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

One of the most searched questions related to this compound is: "What are the synthetic applications of 2,2,2-Trifluoro-1-2-(hydroxymethyl)phenylethan-1-one?" The answer lies in its role as a building block for fluorinated analogs of biologically active compounds. Fluorination is a key strategy in modern medicinal chemistry to enhance metabolic stability and bioavailability. The CAS No. 100656-08-4 compound is often utilized in the synthesis of fluorinated heterocycles, which are pivotal in designing new agrochemicals and pharmaceuticals.

Another trending topic in the scientific community is the green chemistry approach to synthesizing fluorinated compounds. 2,2,2-Trifluoro-1-2-(hydroxymethyl)phenylethan-1-one can be prepared using eco-friendly catalysts, reducing the environmental impact of traditional fluorination methods. This aligns with the global push for sustainable chemical processes, a subject frequently searched in academic and industrial forums.

The compound’s physicochemical properties, such as its solubility in polar solvents and stability under ambient conditions, make it a preferred choice for laboratory-scale reactions. Analytical techniques like NMR spectroscopy and mass spectrometry are commonly employed to characterize its purity and structure. These methods are often queried by researchers seeking to validate their synthetic protocols.

In recent years, the demand for fluorinated building blocks like 2,2,2-Trifluoro-1-2-(hydroxymethyl)phenylethan-1-one has surged due to their role in developing PET imaging agents and proteolysis-targeting chimeras (PROTACs). These applications are hot topics in biomedical research, with many scientists searching for novel fluorinated precursors to advance their projects.

From a commercial perspective, suppliers of CAS No. 100656-08-4 emphasize its high purity and consistent quality to meet the stringent requirements of pharmaceutical R&D. The compound’s scalable synthesis and compatibility with automated reaction systems further enhance its appeal in industrial settings.

In summary, 2,2,2-Trifluoro-1-2-(hydroxymethyl)phenylethan-1-one (CAS No. 100656-08-4) is a pivotal fluorinated intermediate with broad applications in drug discovery and agrochemical innovation. Its alignment with green chemistry principles and relevance to cutting-edge research areas ensures its continued prominence in scientific literature and industrial workflows.

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